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Compound of Interest

Compound Name: 1-Penten-3-OL

Cat. No.: B1202030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 1-Penten-3-ol (CAS RN: 616-25-1). Due to the limited availability of direct experimental

data for this compound, this document presents both reported experimental values and outlines

methodologies for the theoretical estimation of key thermochemical properties. This guide is

intended to serve as a valuable resource for professionals in research and development who

require thermochemical data for process design, safety analysis, and computational modeling.

Quantitative Thermochemical Data
Direct experimental thermochemical data for 1-Penten-3-ol is not extensively available in the

public domain. The primary source of peer-reviewed experimental data is the National Institute

of Standards and Technology (NIST) Chemistry WebBook. The available data primarily focuses

on the enthalpy of vaporization at various temperatures and ionization energy.

Table 1: Experimental Thermochemical Data for 1-Penten-3-ol
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Property Value
Temperature
(K)

Method Reference

Enthalpy of

Vaporization

(ΔvapH)

49.9 ± 0.1 kJ/mol 313 C

Ulbig, P.;

Klüppel, M.; et al.

(1996)[1]

Enthalpy of

Vaporization

(ΔvapH)

48.4 ± 0.1 kJ/mol 328 C

Ulbig, P.;

Klüppel, M.; et al.

(1996)[1]

Enthalpy of

Vaporization

(ΔvapH)

46.8 ± 0.1 kJ/mol 343 C

Ulbig, P.;

Klüppel, M.; et al.

(1996)[1]

Ionization Energy

(IE)
9.6 eV - EI

Zwinselman and

Harrison (1984)

[2]

Ionization Energy

(IE)
9.40 ± 0.05 eV - EI

Holmes and

Lossing (1983)[2]

Method Codes: C - Calorimetry, EI - Electron Ionization.

It is important to note that critical thermochemical data such as the standard enthalpy of

formation (ΔfH°), standard molar entropy (S°), and specific heat capacity (Cp) for 1-Penten-3-
ol are not readily found in compiled experimental databases. To obtain these values, one would

typically need to perform dedicated experimental measurements or utilize theoretical estimation

techniques.

Theoretical Estimation of Thermochemical Data:
Group Contribution Methods
In the absence of experimental data, group contribution methods provide a reliable avenue for

the estimation of thermochemical properties of organic compounds.[3][4][5][6][7] These

methods are founded on the principle that the thermochemical properties of a molecule can be

approximated as the sum of contributions from its constituent functional groups.
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The general application of a group contribution method involves:

Decomposition of the Molecule: The molecular structure of 1-Penten-3-ol is broken down

into a set of predefined chemical groups.

Summation of Group Contributions: The thermochemical property of interest (e.g., enthalpy

of formation) is calculated by summing the established values for each group present in the

molecule.

Inclusion of Correction Factors: Additional corrections may be applied to account for steric

interactions, ring strain, or other intramolecular effects that are not captured by simple

additivity.

For 1-Penten-3-ol (CH2=CH-CH(OH)-CH2-CH3), the constituent groups for a method like the

Joback method would be:

=CH2 (vinylic CH2)

=CH- (vinylic CH)

-CH(OH)- (secondary alcohol)

-CH2- (methylene)

-CH3 (methyl)

By summing the established contributions for each of these groups, one can estimate

properties like the ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of

formation. The accuracy of these methods is generally within a few kJ/mol for enthalpy of

formation, making them a valuable tool for preliminary engineering calculations and process

modeling.[4]

Experimental Protocols
For the precise determination of the thermochemical properties of 1-Penten-3-ol, the following

experimental protocols are recommended.
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Determination of the Standard Enthalpy of Formation via
Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For a

combustible liquid like 1-Penten-3-ol, it is typically determined indirectly from its enthalpy of

combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample of high-purity 1-Penten-3-ol is placed in a

crucible within a high-pressure vessel, known as a "bomb". A known amount of a combustion

aid, such as paraffin oil, may be used to ensure complete combustion.

Calorimeter Assembly: The bomb is filled with pure oxygen at a high pressure (typically

around 30 atm) and then submerged in a known mass of water in a well-insulated

calorimeter. The initial temperature of the water is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited electrically. The combustion of the

alcohol releases heat, which is transferred to the surrounding water and the calorimeter,

causing a rise in temperature. The temperature is monitored and recorded until it reaches a

maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter system is predetermined through the

combustion of a standard substance with a precisely known enthalpy of combustion, such as

benzoic acid. The heat released by the combustion of 1-Penten-3-ol is calculated from the

observed temperature rise and the heat capacity of the calorimeter. Corrections are applied

for the heat of combustion of the ignition wire and any combustion aids used.

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated

from the experimental data. The standard enthalpy of formation is then determined using

Hess's Law, from the balanced chemical equation for the combustion of 1-Penten-3-ol and

the known standard enthalpies of formation of the products (CO2 and H2O).

Determination of Liquid Heat Capacity
The specific heat capacity of liquid 1-Penten-3-ol can be determined using various calorimetric

techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate
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method.[8][9]

Methodology:

Sample Preparation: A small, accurately weighed sample of 1-Penten-3-ol (typically a few

milligrams) is hermetically sealed in a sample pan. An empty, sealed pan is used as a

reference.

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The

measurement involves heating the sample and reference at a constant rate over a defined

temperature range. The instrument measures the difference in heat flow required to maintain

the sample and reference at the same temperature.

Calibration: The DSC instrument is calibrated for both temperature and heat flow using

standard materials with known melting points and enthalpies of fusion. For heat capacity

measurements, a sapphire standard with a well-characterized heat capacity is run under the

same experimental conditions as the sample.

Data Analysis: The heat flow curve of the 1-Penten-3-ol sample is compared to that of the

sapphire standard and a baseline run with empty pans. From these three measurements, the

specific heat capacity of the liquid as a function of temperature can be calculated.

Visualization of Methodologies
The following diagrams illustrate the logical workflows for the determination of thermochemical

data for 1-Penten-3-ol.
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Experimental Determination of Enthalpy of Formation

High-Purity 1-Penten-3-ol Sample

Bomb Calorimetry

Measure Enthalpy of Combustion (ΔcH°)

Hess's Law Calculation

Standard Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Workflow for Experimental Determination of Enthalpy of Formation.
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Data Acquisition and Estimation Workflow

1-Penten-3-ol

Literature Search (e.g., NIST WebBook) Experimental Measurement (Calorimetry) Theoretical Estimation (Group Contribution Methods)

Available Experimental Data (ΔvapH, IE)

Comprehensive Thermochemical Dataset

New Experimental Data (ΔfH°, Cp) Estimated Thermochemical Properties

Click to download full resolution via product page

Overall Workflow for Compiling Thermochemical Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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